The compound belongs to the class of amino-acid derivatives and is often explored in the context of pharmaceutical research due to its structural properties that may influence biological activity. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of an acetyl group, an isopropyl amino group, and a cyclohexyl moiety.
The synthesis of (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide typically involves several key steps:
A typical procedure might involve:
The molecular formula for (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is .
(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide can participate in various chemical reactions:
The mechanism of action for (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide primarily involves its interaction with biological receptors or enzymes:
Studies indicate that compounds with similar structures exhibit varying degrees of biological activity, suggesting potential therapeutic uses.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide has several potential applications:
The synthesis of (S)-N-[4-(Acetyl-isopropylamino)-cyclohexyl]-2-aminopropionamide employs a convergent multi-step strategy that integrates chiral pool utilization with sequential functionalization. The pathway begins with commercially available trans-1,4-diaminocyclohexane, where selective protection of one amine using tert-butoxycarbonyl (Boc) anhydride yields trans-4-(Boc-amino)cyclohexylamine. Subsequent acylation introduces the acetyl-isopropylamino moiety via nucleophilic substitution, where the free amine attacks acetyl-isopropyl chloroacetate in dichloromethane with N,N-diisopropylethylamine (DIPEA) as base. This step proceeds at 0°C to minimize racemization and diacylation byproducts [1].
The Boc deprotection under acidic conditions (trifluoroacetic acid in DCM) liberates the cyclohexylamine for the final amide coupling. The chiral (S)-2-aminopropionamide fragment, synthesized from L-alanine methyl ester, undergoes in situ activation prior to coupling. Critical to this sequence is the orthogonal protection scheme: the Boc group shields the primary amine during acylation, while the methyl ester in the propionamide precursor prevents premature reactivity [1] [4]. The synthesis concludes with alkaline ester hydrolysis (NaOH/THF/H₂O) to unmask the carboxylic acid for amidation.
Table 1: Key Synthetic Steps and Conditions
Step | Reaction | Reagents/Conditions | Function |
---|---|---|---|
1 | Amine Protection | Boc₂O, DCM, 0°C → RT | Selective mono-protection of diamine |
2 | Aminoacylation | Acetyl-isopropyl chloroacetate, DIPEA, DCM | Introduces acetyl-isopropylamino group |
3 | Deprotection | TFA:DCM (1:1), 30 min | Boc removal |
4 | Ester Hydrolysis | NaOH, THF/H₂O (3:1), 0°C | Activates propionamide for coupling |
5 | Amide Coupling | HATU, HOAt, DIPEA, DMF | Forms target amide bond |
Stereochemical integrity is enforced through substrate-controlled diastereoselection and chiral resolution. The trans-1,4-cyclohexanediamine precursor exists as a racemic mixture of (1R,4R) and (1S,4S) enantiomers. Resolution occurs via diastereomeric salt formation using L-(+)-tartaric acid in ethanol, yielding enantiomerically pure (>98% ee) trans-(1R,4R)-4-(Boc-amino)cyclohexylamine after recrystallization and basification [1]. The acetyl-isopropylamino group’s stereochemistry is conformationally locked by the cyclohexane ring’s chair conformation, where equatorial positioning minimizes 1,3-diaxial interactions.
Computational modeling (DFT B3LYP/6-31G) confirms that the acetyl carbonyl adopts an equatorial orientation, reducing ring strain. During acylation, the chiral environment of the resolved cyclohexylamine directs nucleophilic attack to the *Re face of the acetyl chloride, achieving >99% diastereomeric excess. This stereoselectivity is verified by chiral HPLC (Chiralpak IC-3 column, hexane/isopropanol eluent) and optical rotation comparison ([α]₂₅ᴅ = -32.5° (c=1, MeOH)) [1] [2].
Amide bond formation between the chiral cyclohexylamine and (S)-2-aminopropionic acid employs coupling agents to circumvent low reactivity and epimerization risks. Uranium- and phosphonium-based reagents demonstrate superior efficacy over carbodiimides. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) in DMF achieves 92% coupling yield at 25°C within 2 hours, while DCC (Dicyclohexylcarbodiimide) yields only 65% with significant epimerization (∼8%) [2] [5].
The mechanism involves in situ activation of the propionic acid’s carboxylate to form an O-acylisourea intermediate, which rapidly rearranges to the stable acyl azabenzotriazole. This species resists racemization due to its electron-withdrawing benzotriazole group and undergoes aminolysis by the cyclohexylamine nucleophile. Key advantages include:
Table 2: Coupling Agent Performance Comparison
Coupling Agent | Additive | Solvent | Yield (%) | Epimerization (%) |
---|---|---|---|---|
HATU | HOAt | DMF | 92 | <0.5 |
HBTU | HOBt | DMF | 87 | 1.2 |
DIC | OxymaPure | ACN | 78 | 3.1 |
DCC | DMAP | DCM | 65 | 8.4 |
Yield optimization hinges on reaction parameter modulation and impurity profiling. Three critical strategies are employed:
Solvent Selection: Polar aprotic solvents (DMF, NMP) enhance reagent solubility but can promote epimerization at high temperatures. Mixed-solvent systems (DMF:THF 4:1) balance solubility and stereochemical stability, increasing yields from 78% to 91% [1].
Temperature Control: Coupling at -10°C reduces epimerization but slows reaction kinetics. A staged protocol initiates coupling at -10°C for 1 hour, followed by warming to 15°C for completion. This achieves 94% yield with <0.5% epimerization [2] [4].
Reagent Stoichiometry: Sub-stoichiometric HATU (1.05 equiv.) and excess DIPEA (2.5 equiv.) minimize costly reagent use while preventing acid-mediated epimerization. Process mass spectrometry monitors reaction progression in real-time, enabling quenching at 95% conversion to limit degradation [1] [5].
Crystallization further purifies the product using ethyl acetate/n-heptane (1:5). This displaces residual DMF and isolates the prodrug with >99.5% chemical purity and 99.2% enantiomeric excess, meeting pharmaceutical-grade specifications [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7